N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(thiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad-spectrum antimicrobial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-methylpyrimidine with chlorosulfonic acid to form the sulfamoyl chloride intermediate.
Coupling with Phenyl Derivative: The sulfamoyl chloride intermediate is then reacted with a phenyl derivative under basic conditions to form the sulfamoylphenyl compound.
Formation of the Thiophene Derivative: The thiophene ring is introduced through a coupling reaction with a suitable thiophene derivative.
Quinoline Ring Formation: The final step involves the formation of the quinoline ring through a cyclization reaction, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(thiophen-2-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections and certain types of cancer.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms or cancer cells, resulting in their death or reduced proliferation.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide
- **N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
- **N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)hexanamide
Uniqueness
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(thiophen-2-yl)quinoline-4-carboxamide stands out due to its unique combination of a quinoline ring with a thiophene moiety, which imparts distinct electronic and steric properties. This unique structure can lead to different biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O3S2/c1-16-12-13-26-25(27-16)30-35(32,33)18-10-8-17(9-11-18)28-24(31)20-15-22(23-7-4-14-34-23)29-21-6-3-2-5-19(20)21/h2-15H,1H3,(H,28,31)(H,26,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWXHSSLVZOSRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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